

# NDSB-195: A Technical Guide for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NDSB-195

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An in-depth examination of the physical, chemical, and functional properties of the non-detergent sulfobetaine, **NDSB-195**, a versatile tool in protein biochemistry and drug discovery.

**NDSB-195** (Dimethylethylammonium propane sulfonate) is a zwitterionic compound widely utilized in the fields of biochemistry and drug development for its ability to stabilize proteins, prevent aggregation, and facilitate crystallization and refolding.[1][2][3] Unlike traditional detergents, **NDSB-195** is a non-denaturing agent that does not form micelles, allowing for its easy removal from protein solutions via dialysis.[4][5][6] Its unique properties make it an invaluable additive in a variety of applications, from enhancing the yield of membrane and cytoskeletal proteins to improving the quality of protein crystals for structural studies.[1][4]

## Core Physical and Chemical Properties

**NDSB-195** is a white, solid compound that is highly soluble in water.[1] Its zwitterionic nature, conferred by a sulfobetaine group and a quaternary ammonium group, is maintained over a broad pH range.[2][5][7] This characteristic, combined with its minimal impact on the viscosity and pH of biological buffers, makes it a highly compatible additive for a wide array of experimental conditions.[1][2][4] A key advantage for protein quantification is its lack of significant absorbance in the near-UV range (around 280 nm), which avoids interference with protein concentration measurements.[1][5][8][9]

Property	Value	Reference
CAS Number	160255-06-1	[1][3][6][10][11]
Molecular Formula	C <sub>7</sub> H <sub>17</sub> NO <sub>3</sub> S or C <sub>8</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub> S	[1][3][10][11]
Molecular Weight	195.28 g/mol or 195.3 g/mol	[1][2][6][8][10][11]
Appearance	White solid	[3]
Solubility in Water	Highly soluble; ≥ 10% at 20°C; > 2.0 M	[1][2][4][6][10][11][12]
UV Absorbance (280 nm)	Does not absorb significantly	[1][5][8][9]
Form	Solid	
Assay	≥95% (TLC)	[3]
Storage Temperature	15-25°C	

## Mechanism of Action and Applications

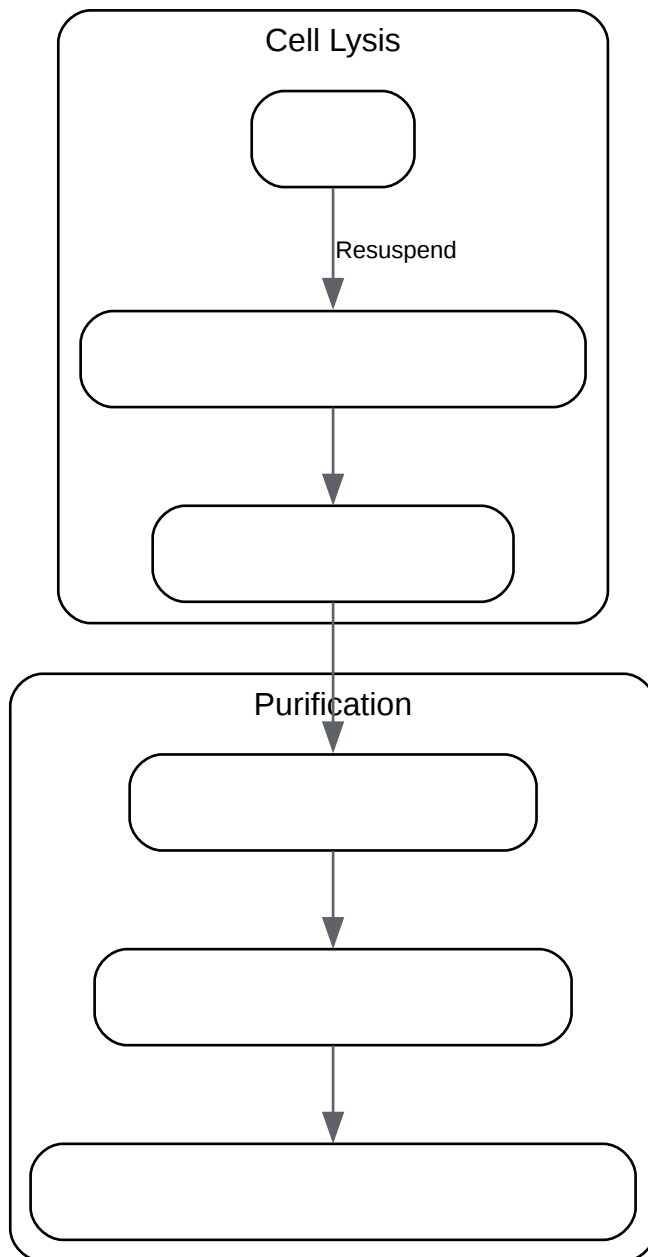
The primary mechanism of **NDSB-195** involves its interaction with the hydrophobic regions of proteins.[2][4] The short hydrophobic group of **NDSB-195** is thought to shield these exposed hydrophobic patches on protein surfaces, thereby preventing the intermolecular interactions that lead to aggregation.[2][4] This stabilizing effect is crucial during protein extraction, refolding, and crystallization processes. While it effectively prevents the formation of non-specific aggregates, it is not capable of disrupting strongly aggregated proteins.[4]

## Protein Solubilization and Extraction

**NDSB-195** has been shown to significantly increase the extraction yield of various proteins, including those from membranes, nuclei, and the cytoskeleton.[1][2][4]

Experimental Workflow: Protein Extraction with **NDSB-195**

## Workflow for Enhanced Protein Extraction

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Caption: A generalized workflow for utilizing **NDSB-195** to enhance protein extraction yields.

## Protein Refolding

A common challenge in recombinant protein production is the formation of insoluble inclusion bodies. **NDSB-195** can be a valuable additive in refolding buffers to facilitate the renaturation of

chemically or thermally denatured proteins.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)

### Experimental Protocol: In Vitro Protein Refolding

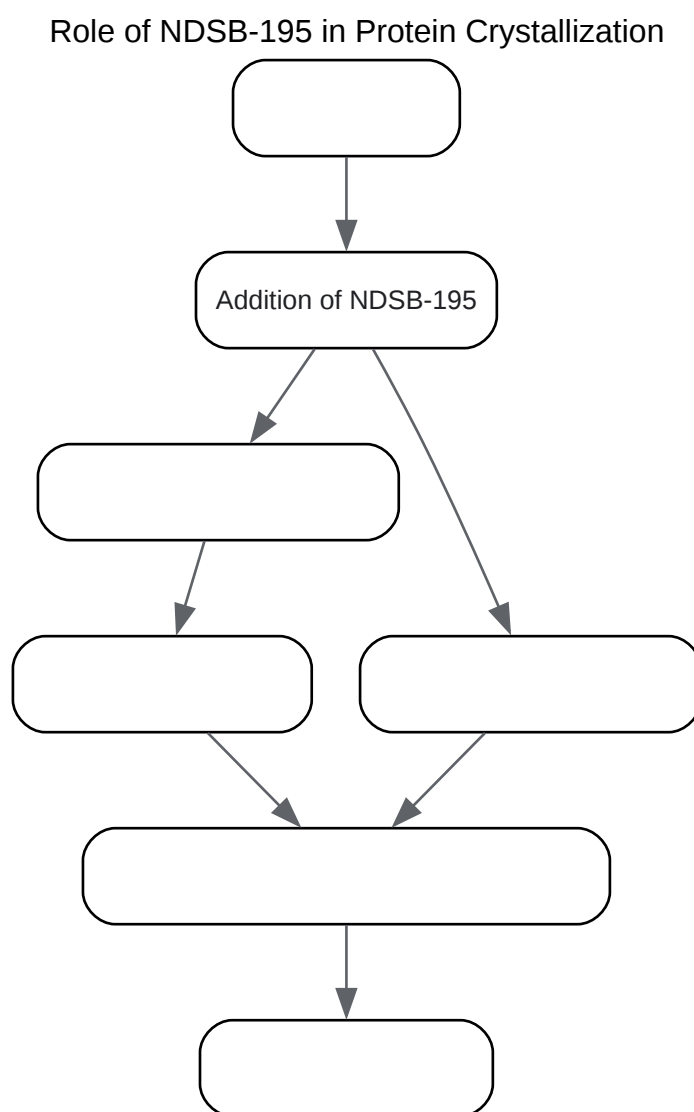
- Solubilization of Inclusion Bodies:
  - Resuspend the inclusion body pellet in a buffer containing a strong denaturant (e.g., 6 M Guanidinium Chloride or 8 M Urea) and a reducing agent (e.g., 20 mM DTT) to fully denature and reduce the protein.
  - Incubate at room temperature with gentle agitation until the solution clarifies.
  - Centrifuge to remove any remaining insoluble material.
- Refolding:
  - Prepare a refolding buffer containing a suitable buffer system (e.g., 50 mM Tris-HCl, pH 7.5-8.5), a redox system (e.g., reduced and oxidized glutathione), and **NDSB-195** at a concentration of 0.5 M to 1.0 M.[\[6\]](#)
  - Rapidly dilute the solubilized protein from the denaturant solution into the refolding buffer. The final protein concentration should be low to favor intramolecular folding over intermolecular aggregation.
  - Incubate at a low temperature (e.g., 4°C) for several hours to overnight with gentle stirring.
- Purification and Analysis:
  - Remove **NDSB-195** and other small molecules by dialysis or diafiltration.[\[2\]](#)[\[4\]](#)[\[5\]](#)
  - Purify the refolded protein using appropriate chromatographic techniques.
  - Analyze the refolded protein for its structure and activity to confirm successful refolding.

## Protein Crystallization

**NDSB-195** has proven to be an effective additive in protein crystallization, often improving crystal quality and even enabling the crystallization of previously intractable proteins.[\[1\]](#)[\[4\]](#)[\[13\]](#) It

can increase the solubility of the protein, allowing for the use of higher precipitant concentrations, and can reduce crystal twinning.[1][4] For instance, the presence of **NDSB-195** has been shown to nearly triple the solubility of lysozyme at a concentration of 0.75 M.[2][4]

Logical Relationship: **NDSB-195** in Protein Crystallization



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Caption: The logical flow of how **NDSB-195** facilitates the growth of high-quality protein crystals.

## Stability and Storage

**NDSB-195** is a hygroscopic compound and should be protected from moisture.<sup>[6]</sup> It is stable when stored as a solid at room temperature (15-25°C). While aqueous solutions of **NDSB-195** are convenient, they can undergo slow degradation over several weeks at room temperature.<sup>[4]</sup> For long-term use, it is recommended to prepare fresh solutions or to sterile filter and store them appropriately.<sup>[4]</sup>

## Conclusion

**NDSB-195** is a powerful and versatile tool for researchers, scientists, and drug development professionals working with proteins. Its ability to enhance solubility, prevent aggregation, and facilitate refolding and crystallization, all without denaturing the protein, makes it an indispensable reagent in modern biochemistry. The detailed protocols and workflows provided in this guide offer a starting point for the successful application of **NDSB-195** in a variety of experimental contexts.

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